2-Chloro-4-methylthiobutanoic acid
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Description
2-Chloro-4-methylthiobutanoic acid is a chemical compound with the molecular formula C5H9ClOS and a molecular weight of 152.64236 . It has been identified as a mutagen, a substance capable of causing genetic mutation .
Synthesis Analysis
This compound has been found in salted, pickled sanma hiraki fish, or similarly treated methionine . The yield of 2-Chloro-4-methylthiobutanoic acid was linear for chloride concentrations from 0 to 800 mM NaCl . Both salt and nitrite are essential factors for forming this mutagen .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methylthiobutanoic acid is represented by the formula C5H9ClOS .Chemical Reactions Analysis
As an organosulfide, alcohol, and organic acid, 2-Chloro-4-methylthiobutanoic acid can react with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents . These reactions can generate heat and in many cases hydrogen gas .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-methylthiobutanoic acid include its molecular formula (C5H9ClOS), molecular weight (152.64236), and its structure .Mechanism of Action
properties
IUPAC Name |
2-chloropentanethioic S-acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERWBAKOACKYSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936825 |
Source
|
Record name | 2-Chloropentanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylthiobutanoic acid | |
CAS RN |
163401-68-1 |
Source
|
Record name | 2-Chloro-4-methylthiobutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163401681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloropentanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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